molecular formula C16H13FN2O2S B5816252 N-[(4-acetylphenyl)carbamothioyl]-3-fluorobenzamide CAS No. 6383-05-7

N-[(4-acetylphenyl)carbamothioyl]-3-fluorobenzamide

Cat. No.: B5816252
CAS No.: 6383-05-7
M. Wt: 316.4 g/mol
InChI Key: NIKLRBSQHRVIGP-UHFFFAOYSA-N
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Description

N-[(4-acetylphenyl)carbamothioyl]-3-fluorobenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, an acetyl group, and a carbamothioyl group attached to a benzamide core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetylphenyl)carbamothioyl]-3-fluorobenzamide typically involves the reaction of 4-aminoacetophenone with pivaloyl isothiocyanate in the presence of a suitable solvent such as dry acetone. The reaction is carried out under inert conditions with refluxing to ensure the complete formation of the desired product. The reaction can be represented as follows:

4-aminoacetophenone+pivaloyl isothiocyanateThis compound\text{4-aminoacetophenone} + \text{pivaloyl isothiocyanate} \rightarrow \text{this compound} 4-aminoacetophenone+pivaloyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetylphenyl)carbamothioyl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-acetylphenyl)carbamothioyl]-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-3-fluorobenzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. The compound’s fluorine atom and carbamothioyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-acetylphenyl)carbamothioyl]acetamide
  • N-[(4-acetylphenyl)carbamothioyl]pivalamide

Uniqueness

N-[(4-acetylphenyl)carbamothioyl]-3-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. The combination of the acetyl, carbamothioyl, and fluorobenzamide groups also contributes to its unique chemical and biological activities.

Properties

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-10(20)11-5-7-14(8-6-11)18-16(22)19-15(21)12-3-2-4-13(17)9-12/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKLRBSQHRVIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358211
Record name STK141432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6383-05-7
Record name STK141432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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